6,7-difluoro-1H-1,3-benzodiazol-2-amine
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Overview
Description
6,7-difluoro-1H-1,3-benzodiazol-2-amine is a fluorinated derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms can enhance the biological activity and stability of the compound, making it a valuable candidate for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoroaniline.
Cyclization: The precursor undergoes cyclization with formamide under acidic conditions to form the benzodiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and amination steps in a controlled environment.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include nitro derivatives or other oxidized forms.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.
Scientific Research Applications
6,7-difluoro-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6,7-difluoro-1H-1,3-benzodiazol-2-amine exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-difluoro-1H-1,3-benzodiazol-2-amine
- 4,6-difluoro-1H-1,3-benzodiazol-2-amine
- 7,8-difluoro-1H-1,3-benzodiazol-2-amine
Uniqueness
6,7-difluoro-1H-1,3-benzodiazol-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated benzodiazole derivatives. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
889127-08-6 |
---|---|
Molecular Formula |
C7H5F2N3 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.